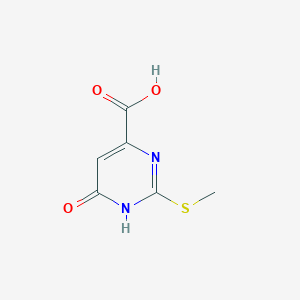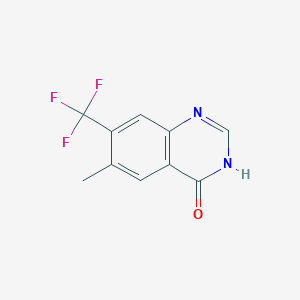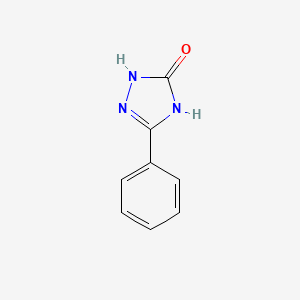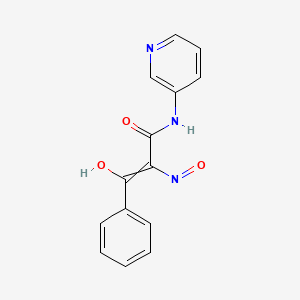
5-chloro-N-(2-methoxyethyl)-2-methylaniline
Vue d'ensemble
Description
5-Chloro-N-(2-methoxyethyl)-2-methylaniline (5-CNME2M) is an organic compound with a wide range of chemical and biological applications. It is a colorless solid at room temperature and is insoluble in water. It is also known as 5-chloro-2-methoxy-N-methylaniline and is used in various industries, including pharmaceuticals, agrochemicals, and dye production. 5-CNME2M has a wide range of biochemical and physiological effects, and its mechanism of action is still being studied.
Applications De Recherche Scientifique
Biochemical Mechanisms and Carcinogenicity : Research on the carcinogen 4-chloro-2-methylaniline, closely related to 5-chloro-N-(2-methoxyethyl)-2-methylaniline, has shown that it binds extensively to protein, DNA, and RNA in rat liver, indicating a potential biochemical mechanism behind its carcinogenicity. This binding is dependent on enzymatic activity and is inducible by phenobarbital (Hill, Shih, & Struck, 1979).
Antimicrobial Applications : Novel benzo[a]phenothiazines and ribofuranosides, synthesized using derivatives similar to 5-chloro-N-(2-methoxyethyl)-2-methylaniline, have been explored for their antimicrobial properties. These compounds demonstrate potential applications in addressing microbial infections (Kumar, Sharma, Garg, & Yadav, 2006).
Herbicide Metabolism Research : Studies have investigated the metabolism of chloroacetamide herbicides and related metabolites in liver microsomes of humans and rats. These studies contribute to understanding the metabolic pathways and potential toxicological effects of compounds structurally similar to 5-chloro-N-(2-methoxyethyl)-2-methylaniline (Coleman, Linderman, Hodgson, & Rose, 2000).
Pharmaceutical Synthesis : There has been research into the synthesis of drugs like Dasatinib, an antitumor agent, where derivatives like 2-chloro-6-methylaniline, a compound similar to 5-chloro-N-(2-methoxyethyl)-2-methylaniline, play a crucial role (Zang, Chen, & Jie, 2009).
Oxidative Stress and Antioxidant Activities : Compounds derived from chloro-methylanilines have been synthesized and evaluated for their antioxidant activities. These studies contribute to understanding the potential therapeutic applications of these compounds in combating oxidative stress conditions (Topçu, Ozen, Bal, & Taş, 2021).
Propriétés
IUPAC Name |
5-chloro-N-(2-methoxyethyl)-2-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO/c1-8-3-4-9(11)7-10(8)12-5-6-13-2/h3-4,7,12H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQSVYHDIYQJFRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(2-methoxyethyl)-2-methylaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1'-Cyclopentyl-6'-oxo-1',5',6',7'-tetrahydrospiro[cyclopentane-1,4'-pyrazolo[3,4-b]pyridine]-5'-carbonitrile](/img/structure/B1460671.png)
![3-(4-Chloro-phenyl)-3,6-dihydro-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1460673.png)

![2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]propanoic acid](/img/structure/B1460677.png)

![1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol](/img/structure/B1460680.png)

![1-[(2,6-Dichlorophenyl)methoxy]-3-(methoxyiminomethyl)urea](/img/structure/B1460685.png)
![Ethyl 5-methyl-4-oxo-1,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B1460686.png)
![1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B1460687.png)
